6-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
6-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, a fluorine atom, and a piperazine ring linked to a methoxynaphthalene moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common structural feature in many bioactive molecules. Piperazine derivatives are known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions
The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperazine derivative. The final step involves the coupling of the methoxynaphthalene moiety to the piperazine ring, which can be achieved through a condensation reaction using reagents like naphthalene-2-carboxylic acid and a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atom and other substituents on the benzothiazole ring can be substituted using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
- 6-chloro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
- 6-bromo-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxynaphthalen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-29-20-13-16-5-3-2-4-15(16)12-18(20)22(28)26-8-10-27(11-9-26)23-25-19-7-6-17(24)14-21(19)30-23/h2-7,12-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNQMUXISGEABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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